molecular formula C22H23NO6S2 B2668339 2,4-dimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide CAS No. 946297-80-9

2,4-dimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2668339
CAS RN: 946297-80-9
M. Wt: 461.55
InChI Key: IKLZCDRXRYZALG-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide, also known as DMTS, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMTS is a complex molecule that has been synthesized through various methods in the laboratory.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Novel Heterocyclic Compounds : Research has demonstrated the synthesis of novel heterocyclic compounds derived from similar chemical structures, highlighting their potential as anti-inflammatory and analgesic agents. These compounds exhibit significant COX-1/COX-2 inhibition and analgesic activities, suggesting their potential in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Cytotoxic and Carbonic Anhydrase Inhibitory Activities : Another study focused on polymethoxylated-pyrazoline benzene sulfonamides, investigating their cytotoxic activities on tumor and non-tumor cell lines and their effects on carbonic anhydrase isoenzymes. This research indicates the importance of the methoxy and sulfonamide groups in medicinal chemistry for designing compounds with selective biological activities (Kucukoglu et al., 2016).

  • Antimicrobial Activities : The synthesis and evaluation of antimicrobial activities of compounds featuring methoxyphenyl and sulfonamide groups have been reported. These studies highlight the potential of such compounds in addressing bacterial infections, demonstrating significant activity against various microbial strains (Hegab, Elmalah, & Gad, 2009).

Chemical Synthesis and Characterization

  • Advanced Synthetic Techniques : Research on the synthesis of complex molecules containing sulfonamide and methoxy groups demonstrates advanced synthetic techniques that can be applied to create a wide array of bioactive compounds. These methods include cycloaddition reactions and the use of different reagents to introduce specific functional groups, contributing to the diversity of potential therapeutic agents (Spoorthy et al., 2021).

  • Structural Characterization and Docking Studies : The detailed structural characterization of synthesized compounds, along with docking studies, provides insights into their potential biological targets and mechanisms of action. This approach is crucial in the development of new drugs, as it allows for the prediction of activity and optimization of compound properties (Talupur, Satheesh, & Chandrasekhar, 2021).

properties

IUPAC Name

2,4-dimethoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6S2/c1-27-15-6-9-17(10-7-15)31(25,26)21(20-5-4-12-30-20)14-23-22(24)18-11-8-16(28-2)13-19(18)29-3/h4-13,21H,14H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLZCDRXRYZALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=C(C=C2)OC)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide

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